2-Butyl-1,3-dicyclohexylisourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl N,N'-dicyclohexylcarbamimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-2-3-14-20-17(18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYVWPODZQBBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=NC1CCCCC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for O Alkyl N,n Dicyclohexylisoureas
General Synthesis from Carbodiimides and Alcohols.
The fundamental approach to synthesizing O-Alkyl-N,N'-dicyclohexylisoureas involves the reaction of an alcohol with N,N'-dicyclohexylcarbodiimide (DCC). This reaction is a common method for activating carboxylic acids, but in the absence of a carboxylic acid, the alcohol adds to the carbodiimide (B86325) to form the corresponding O-alkyl isourea. The reaction is typically straightforward but can be influenced by various factors, including the choice of catalyst and the specific reaction conditions.
The addition of alcohols to carbodiimides can be significantly accelerated through the use of catalysts. Various metal-based catalysts have been shown to be effective in promoting this transformation. For instance, copper(I) and copper(II) salts are known to efficiently catalyze the addition of alcohols to carbodiimides. Other Lewis acids, such as zinc triflate (Zn(OTf)₂), have also been demonstrated to be potent catalysts for this reaction.
The use of a catalyst not only increases the reaction rate but can also improve the selectivity and yield of the desired O-alkyl isourea. For example, in the presence of a copper(I) catalyst, the reaction between an alcohol and DCC can proceed smoothly at room temperature to afford the product in high yields.
Table 1: Comparison of Catalysts for O-Alkyl Isourea Synthesis
| Catalyst | Typical Reaction Conditions | Advantages |
|---|---|---|
| Copper(I) Salts (e.g., CuCl) | Room temperature, various solvents | High yields, mild conditions. |
| Copper(II) Salts | Mild conditions | Effective for a range of alcohols. |
| Zinc Triflate (Zn(OTf)₂) | Room temperature, CH₂Cl₂ | Potent, works for primary and secondary alcohols. |
The efficiency of O-alkyl isourea synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for this reaction due to its inert nature and ability to dissolve both the carbodiimide and the alcohol.
Studies have shown that running the reaction at room temperature is often sufficient, especially when a catalyst is employed. The molar ratio of the alcohol to the carbodiimide is also a critical factor. An excess of the alcohol can sometimes be used to drive the reaction to completion, although a 1:1 stoichiometry is typical. The concentration of the reactants can also play a role, with more concentrated solutions generally leading to faster reaction rates.
Preparation of Specific Alkyl Isourea Analogues
The general synthetic methods can be applied to prepare a wide variety of O-alkyl isourea analogues with different alkyl groups. The choice of alcohol determines the nature of the "O-alkyl" substituent in the final product.
The synthesis of O-tert-Butyl-N,N'-dicyclohexylisourea is a prime example of the preparation of a sterically hindered isourea. This compound is typically synthesized by reacting tert-butanol (B103910) with DCC. Due to the bulky nature of the tert-butyl group, the reaction may require a catalyst to proceed at a reasonable rate. Copper(I) chloride has been shown to be an effective catalyst for this transformation, affording the desired product in good yield. This particular isourea is noted for its use in the synthesis of tert-butyl ethers from alcohols under neutral conditions.
The preparation of O-allyl and O-benzyl analogues follows the general synthetic scheme. Allyl alcohol or benzyl (B1604629) alcohol is reacted with DCC in the presence of a suitable catalyst. Lewis acids like zinc triflate have been found to be particularly effective for the synthesis of these compounds. The resulting O-allyl and O-benzyl isoureas are valuable intermediates in organic synthesis, for example, in the protection of functional groups.
Table 2: Yields for Specific O-Alkyl-N,N'-dicyclohexylisourea Syntheses with Zn(OTf)₂ Catalyst
| Alcohol | Product | Yield (%) |
|---|---|---|
| Benzyl alcohol | O-Benzyl-N,N'-dicyclohexylisourea | 95. |
| Allyl alcohol | O-Allyl-N,N'-dicyclohexylisourea | 92. |
| 1-Butanol | O-Butyl-N,N'-dicyclohexylisourea | 96. |
| 2-Propanol | O-Isopropyl-N,N'-dicyclohexylisourea | 98. |
Yields obtained using Zn(OTf)₂ as a catalyst in CH₂Cl₂ at room temperature.
Exploration of Solid-Supported Isourea Analogues.
To simplify product purification and enable the recycling of reagents, researchers have explored the synthesis of solid-supported isourea analogues. In this approach, either the carbodiimide or the alcohol is attached to a solid support, such as a polymer resin. For example, a polymer-supported alcohol can be reacted with DCC in solution to yield a resin-bound O-alkyl isourea.
Mechanistic Pathways and Reaction Intermediates
Formation Mechanisms of O-Alkyl Isoureas from Carbodiimides and Alcohols
The formation of O-alkyl isoureas, such as 2-Butyl-1,3-dicyclohexylisourea, is a key initial step in a variety of chemical transformations. The fundamental mechanism involves the reaction of a carbodiimide (B86325), like dicyclohexylcarbodiimide (B1669883) (DCC), with an alcohol. nih.govacs.orgresearchgate.net This reaction is characterized by the addition of the alcohol across one of the C=N double bonds of the carbodiimide functional group. nih.govacs.orgresearchgate.net
The process begins with the alcohol molecule attacking the central carbon atom of the carbodiimide. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. Concurrently, the hydroxyl proton of the alcohol is transferred to one of the nitrogen atoms. This concerted or stepwise addition results in the formation of the O-alkyl isourea. In the specific case of this compound, butanol reacts with DCC.
The formation of O-alkyl isoureas can be facilitated by catalysts. For instance, copper(II) catalysis has been employed in the reaction of polymer-supported carbodiimides with alcohols to produce polymer-supported O-alkyl isoureas. researchgate.net The reaction to form O-alkyl isoureas is a known and established transformation in organic synthesis. nih.govacs.orgresearchgate.net
Role of O-Alkyl Isoureas as Activated Species in Esterification Reactions
O-alkyl isoureas, including this compound, play a crucial role as activated species in esterification reactions, most notably in the Steglich esterification. organic-chemistry.orgfiveable.me In this context, the O-alkyl isourea is not the final product but a reactive intermediate that facilitates the formation of an ester from a carboxylic acid and an alcohol. organic-chemistry.orgfiveable.me
The general principle of the Steglich esterification involves the activation of a carboxylic acid by a carbodiimide, such as DCC, in the presence of an alcohol. organic-chemistry.orgfiveable.me This activation leads to the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.orgfiveable.me This intermediate is more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid, thereby promoting the esterification process. organic-chemistry.org This method is particularly effective for the synthesis of sterically hindered esters. fiveable.me
Elucidation of O-Acylisourea Intermediates
The key intermediate in carbodiimide-mediated esterifications is the O-acylisourea. organic-chemistry.orgwikipedia.orgnih.gov This species is formed by the reaction of a carboxylic acid with the carbodiimide. nih.govwikipedia.org The carboxylic acid adds across the C=N bond of the carbodiimide, resulting in an intermediate where the acyl group of the carboxylic acid is attached to the oxygen atom of what was formerly the isourea moiety. organic-chemistry.orgwikipedia.org
O-acylisoureas are highly reactive intermediates and are often not isolated. fiveable.menih.gov Their existence has been supported by kinetic studies and stereochemical probes rather than direct observation in many cases. nih.gov The reactivity of the O-acylisourea is comparable to that of a carboxylic acid anhydride, making it an excellent acylating agent. organic-chemistry.org The transient nature of this intermediate is due to its susceptibility to nucleophilic attack and its tendency to undergo rearrangement. nih.gov
Rearrangement Pathways: O-Acylisourea to N-Acylurea Formation
The rate of this intramolecular rearrangement is generally independent of the solvent used. unb.ca However, the formation of N-acylurea can be minimized by using solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform. wikipedia.org In the absence of a nucleophile, the O-acylisourea can be quantitatively converted to the N-acylurea. organic-chemistry.org
Influence of Additives (e.g., DMAP) on Reaction Mechanism
To enhance the efficiency of esterification and suppress the formation of the N-acylurea byproduct, additives are often employed. wikipedia.orgluxembourg-bio.com A commonly used and highly effective additive is 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org
DMAP acts as a nucleophilic catalyst. organic-chemistry.orgrsc.org It is a stronger nucleophile than the alcohol and reacts rapidly with the O-acylisourea intermediate. organic-chemistry.org This reaction forms a new, highly reactive intermediate, an acyl-pyridinium species (often referred to as an "active ester"). organic-chemistry.orgrsc.orgresearchgate.net This acyl-pyridinium intermediate is very electrophilic and readily reacts with the alcohol to form the desired ester. rsc.orgresearchgate.net
The use of a catalytic amount of DMAP significantly accelerates the rate of esterification. rsc.orgorganic-chemistry.org By providing a more efficient pathway for the reaction with the alcohol, DMAP effectively outcompetes the intramolecular rearrangement of the O-acylisourea to the N-acylurea, thereby minimizing the formation of this undesirable side product. rsc.orgresearchgate.netrsc.org
Mechanistic Studies in Organic Carbonate Formation
O-alkyl isoureas, including this compound, are also key intermediates in the synthesis of organic carbonates from alcohols and carbon dioxide, promoted by carbodiimides like DCC. nih.govacs.orgresearchgate.net This method provides a route to organic carbonates under mild conditions. nih.govacs.org
The reaction proceeds with high selectivity towards the formation of carbonates at moderate temperatures. nih.govacs.orgresearchgate.net The driving force for this reaction is the conversion of the carbodiimide into the corresponding urea (B33335), which is a thermodynamically favorable process. nih.govacs.org
Interaction of O-Alkyl Isoureas with Carbon Dioxide
The first step in the formation of organic carbonates via this method is the formation of the O-alkyl isourea from the reaction of an alcohol with the carbodiimide. nih.govacs.orgresearchgate.net In the presence of carbon dioxide, the O-alkyl isourea intermediate interacts with CO2. nih.govacs.org
Detailed mechanistic studies, including DFT calculations, have shown that the O-alkyl isourea can form an adduct with a second molecule of alcohol through hydrogen bonding. nih.govacs.org This adduct then reacts with carbon dioxide. nih.govacs.org The nucleophilic oxygen of the isourea attacks the electrophilic carbon of CO2. This is followed by a series of steps that ultimately lead to the formation of the dialkyl carbonate and the urea byproduct. nih.govacs.orgresearchgate.net This pathway has been shown to be a viable route for the synthesis of various organic carbonates, including diallyl carbonate and mixed aliphatic-aromatic carbonates. nih.govacs.orgresearchgate.net
Pathways to Dialkyl Carbonates and Mixed Carbonates
The synthesis of both symmetrical (dialkyl) and unsymmetrical (mixed) carbonates can be effectively mediated by this compound. The process is initiated by the reaction of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), with an alcohol (e.g., butanol) to form the key intermediate, this compound. This O-alkylisourea is an activated form of the alcohol.
The generally accepted mechanism involves the following steps:
Formation of the O-Alkylisourea Intermediate: An alcohol adds across the N=C=N bond of a carbodiimide to form the corresponding O-alkylisourea. In this context, butanol reacts with DCC to yield this compound.
Nucleophilic Attack: The pathway to carbonates proceeds via nucleophilic attack on this isourea intermediate.
For Dialkyl Carbonates: A second molecule of alcohol attacks the activated carbonyl carbon of the isourea. This leads to the formation of a dialkyl carbonate and N,N'-dicyclohexylurea (DCU), a highly stable and poorly soluble byproduct that drives the reaction to completion. researchgate.net
For Mixed Carbonates: An alternative alcohol (R'-OH) attacks the intermediate. This is particularly useful for synthesizing mixed carbonates where one of the alcohols is more valuable or sterically hindered. Research has demonstrated that O-alkylisoureas can react with a different alcohol, in the presence of CO2, to generate mixed aliphatic-aromatic carbonates. researchgate.net
The driving force for these reactions is the conversion of the carbodiimide into the thermodynamically stable urea byproduct. researchgate.net The reaction can be influenced by factors such as temperature and the use of catalysts.
Table 1: Key Intermediates and Products in Carbonate Synthesis
| Reactant | Intermediate | Nucleophile | Product | Byproduct |
|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide + Butanol | This compound | Butanol | Dibutyl carbonate | N,N'-Dicyclohexylurea |
| N,N'-Dicyclohexylcarbodiimide + Butanol | This compound | Phenol (with CO2) | Butyl phenyl carbonate | N,N'-Dicyclohexylurea |
Alkylation Mechanisms with Heteroatomic Nucleophiles
This compound serves not only as an intermediate for carbonate synthesis but also as an effective alkylating agent for heteroatomic nucleophiles, such as amines and thiols. In these reactions, the butyl group is transferred to the nucleophile.
The mechanism for this alkylation is analogous to a nucleophilic substitution reaction, where the bulky and stable N,N'-dicyclohexylurea acts as an excellent leaving group.
The process can be described as follows:
Protonation (Activation): The reaction is often facilitated by acid catalysis. The isourea nitrogen atom is protonated, which enhances the electrophilicity of the adjacent butyl group's alpha-carbon.
Nucleophilic Attack: A heteroatomic nucleophile (e.g., a primary or secondary amine) attacks the alpha-carbon of the butyl group.
Leaving Group Departure: The attack results in the cleavage of the C-O bond, displacing the N,N'-dicyclohexylurea leaving group. This step is irreversible due to the high stability of DCU.
This pathway provides a valuable method for the N-alkylation of amines or S-alkylation of thiols under relatively mild conditions, avoiding the use of more hazardous alkylating agents like alkyl halides. The specific mechanism (S_N_1 vs. S_N_2) can depend on the structure of the alkyl group and the reaction conditions. For a primary alkyl group like butyl, an S_N_2-like mechanism is generally expected. libretexts.org
Table 2: Alkylation of Heteroatomic Nucleophiles
| Alkylating Agent | Nucleophile (Nu-H) | Product (Nu-Butyl) | Leaving Group |
|---|---|---|---|
| This compound | Primary Amine (R-NH2) | N-Butyl-N-alkylamine | N,N'-Dicyclohexylurea |
| This compound | Secondary Amine (R2NH) | N-Butyl-N,N-dialkylamine | N,N'-Dicyclohexylurea |
Applications in Advanced Organic Synthesis
Esterification Reactions Facilitated by O-Alkyl Isoureas
O-alkyl isoureas are effective reagents for the esterification of carboxylic acids. The reaction typically proceeds by protonation of the isourea nitrogen by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the O-alkyl group. This process results in the formation of the desired ester and N,N'-dicyclohexylurea (DCU), a stable byproduct. This method is advantageous as it often requires mild conditions and can be applied to a wide range of substrates. nih.gov
The formation of tert-butyl esters is a valuable protecting group strategy in organic synthesis. However, their synthesis can be challenging under traditional acid-catalyzed Fischer esterification conditions, which can lead to the formation of isobutene from the tertiary alcohol. organic-chemistry.org The Steglich esterification, which utilizes a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a mild alternative. organic-chemistry.orgorgsyn.org In this reaction, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then attacked by tert-butyl alcohol to yield the tert-butyl ester and N,N'-dicyclohexylurea. organic-chemistry.org
Alternatively, pre-formed O-tert-butyl isoureas, such as O-tert-Butyl-N,N'-diisopropylisourea, can be used directly for the esterification of carboxylic acids. tcichemicals.com This approach avoids the in situ generation of the reactive intermediate from the carbodiimide. For instance, the reaction of Boc-Ser-OH with O-tert-Butyl-N,N'-diisopropylisourea in dichloromethane (B109758) provides the corresponding tert-butyl ester, Boc-Ser-OtBu, in a 50% yield after purification. tcichemicals.com
Table 1: Synthesis of Boc-Ser-OtBu using an Isourea Derivative tcichemicals.com
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
|---|
Allyl and benzyl (B1604629) groups are frequently used as protecting groups for carboxylic acids due to their stability and ease of removal under specific conditions. O-Allyl and O-benzyl-N,N'-dicyclohexylisoureas have been successfully employed in a modified Steglich esterification to synthesize the corresponding esters from α-hydroxycarboxylic acids. scielo.org.peresearchgate.netscielo.org.pe This method offers mild reaction conditions, short reaction times, and high yields, with the added benefit of straightforward product purification. researchgate.net
The general procedure involves reacting the α-hydroxycarboxylic acid with the appropriate O-alkyl isourea in a solvent like tetrahydrofuran (B95107) (THF) or toluene, often with heating. scielo.org.pe The N,N'-dicyclohexylurea byproduct precipitates out of the solution and can be removed by filtration. scielo.org.pe This methodology has been applied to a variety of α-hydroxy acids, demonstrating its versatility. researchgate.netresearchgate.net
Table 2: Examples of Allyl and Benzyl α-Hydroxyester Synthesis scielo.org.peredalyc.org
| α-Hydroxy Acid | Isourea Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| Lactic Acid | O-Benzyl isourea | Toluene | 2-Hydroxypropanoic acid benzyl ester | 94% |
| 2-Hydroxybutanoic acid | O-Allyl isourea | THF | 2-Hydroxybutanoic acid allyl ester | 73% |
| 2-Hydroxyhexanoic acid | O-Benzyl isourea | THF | 2-Hydroxyhexanoic acid benzyl ester | 87% |
The use of O-alkyl isoureas allows for esterification under neutral or mildly basic, non-acidic conditions, which is crucial for substrates sensitive to acid-catalyzed degradation. orgsyn.org This method demonstrates chemoselectivity by enabling the esterification of carboxylic acids without affecting other sensitive functional groups that might be present in the molecule. The reaction is particularly effective for sterically hindered carboxylic acids, where other methods might fail or give low yields. organic-chemistry.org Furthermore, microwave-assisted ester formation using O-alkylisoureas has been shown to proceed in excellent yields with very short reaction times, even with hindered substrates. nih.gov This rapid and efficient process can enhance selectivity by minimizing the opportunity for side reactions.
Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), are fundamental reagents in peptide synthesis. creative-peptides.compeptide.com Their primary role is to activate the carboxyl group of an amino acid to facilitate the formation of a peptide bond with the amino group of another amino acid. creative-peptides.compeptidescientific.com This activation proceeds through the formation of a highly reactive O-acylisourea intermediate. creative-peptides.compeptide.comtaylorfrancis.com
The mechanism involves the reaction of the carboxylic acid of the first amino acid with DCC to form the O-acylisourea. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid, leading to the formation of the desired amide (peptide) bond and the release of N,N'-dicyclohexylurea (DCU) as a byproduct. creative-peptides.comwikipedia.org While the O-acylisourea is the key reactive species, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is an undesired side reaction that can lower the yield of the desired peptide. organic-chemistry.orgpeptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to trap the O-acylisourea intermediate, converting it into a more stable active ester that is less prone to rearrangement but still reactive enough to form the peptide bond. peptide.com
Catalytic Formation of Organic Carbonates
Beyond esterification, the reactivity of isourea intermediates has been extended to the synthesis of organic carbonates, which are valuable compounds used as solvents and reagents in the chemical industry. nih.gov
A notable application is the synthesis of acyclic dialkyl carbonates directly from alcohols and carbon dioxide (CO₂). mdpi.com This process is of significant interest as it utilizes CO₂, a renewable C1 source. nih.gov One elegant method involves the use of carbodiimides, which react with an alcohol to form an isolable O-alkyl isourea intermediate. mdpi.com This reaction can be catalyzed by various transition-metal complexes, with copper-based catalysts being common. mdpi.com The resulting O-alkyl isourea can then react with carbon dioxide to form the dialkyl carbonate. This pathway circumvents the unfavorable thermodynamic equilibrium that often limits the direct synthesis of carbonates from alcohols and CO₂ by avoiding the formation of water as a byproduct. mdpi.comfrontiersin.org
Preparation of Mixed Aliphatic-Aromatic Carbonates
The synthesis of unsymmetrical carbonates, particularly those combining aliphatic and aromatic moieties, can be effectively achieved using O-alkylisourea intermediates. Research has demonstrated that O-alkyl-N,N'-dicyclohexylisoureas serve as key reagents in this transformation. In a representative reaction, an O-alkylisourea, formed from an aliphatic alcohol and dicyclohexylcarbodiimide (B1669883) (DCC), reacts with a phenol in the presence of carbon dioxide. nih.gov This process directly yields a mixed aliphatic-aromatic carbonate. nih.gov
The mechanism involves the initial activation of an aliphatic alcohol (like butanol) by DCC to form the 2-Butyl-1,3-dicyclohexylisourea intermediate. This intermediate then reacts with an aromatic alcohol, such as phenol, and CO2, leading to the formation of the desired mixed carbonate and the byproduct, dicyclohexylurea (DCU). nih.gov This method provides a direct route to these valuable compounds under relatively mild conditions. nih.gov
Alkylation of Nitrogen-Containing Heterocyclic Systems
O-alkylisoureas are effective alkylating agents for nitrogen-rich heterocyclic compounds, such as tetrazoles. These reagents provide a practical method for introducing alkyl groups, like the tert-butyl group, onto the nitrogen atoms of the tetrazole ring.
Synthesis of N-tert-Butyltetrazoles
The reaction of a 5-substituted-1H-tetrazole with an O-alkylisourea, such as O-tert-butyl-1,3-dicyclohexylisourea, typically results in a mixture of two isomeric products. The alkylation can occur at either the N-1 or N-2 position of the tetrazole ring, yielding 1,5-disubstituted and 2,5-disubstituted tetrazoles, respectively. The formation of these two regioisomers is a common outcome in the alkylation of N-unsubstituted tetrazoles. mdpi.com The relative yields of the isomers are influenced by several factors, as discussed in the following section.
| Reactant 1 | Reactant 2 | Product 1 (N-1 Isomer) | Product 2 (N-2 Isomer) |
|---|---|---|---|
| 5-Phenyl-1H-tetrazole | O-tert-Butyl-1,3-dicyclohexylisourea | 1-tert-Butyl-5-phenyl-tetrazole | 2-tert-Butyl-5-phenyl-tetrazole |
Analysis of Regioselectivity in Heteroatom Alkylations
The ratio of N-1 to N-2 alkylated products in tetrazole synthesis is not random; it is governed by a combination of electronic, steric, and reaction condition factors. The regioselectivity of the alkylation is a subject of detailed study, with computational and experimental data providing insight into the reaction outcomes.
Electronic Effects : The electronic properties of the substituent at the C-5 position of the tetrazole ring play a crucial role. Electron-withdrawing groups tend to favor the formation of the N-2 isomer, while electron-donating groups may favor the N-1 isomer.
Steric Hindrance : The steric bulk of the incoming alkylating agent and the C-5 substituent can influence the site of attack. A larger substituent may sterically hinder attack at the adjacent N-1 position, leading to a higher proportion of the N-2 isomer.
Reaction Conditions : Factors such as the solvent, temperature, and presence of a base can alter the tautomeric equilibrium of the initial tetrazole and the transition state energies of the alkylation pathways, thereby affecting the final isomer ratio. Generally, the signal for the tetrazole ring carbon in 13C NMR spectra is a key indicator of regioisomerism, with the C-5 signal for 2,5-disubstituted tetrazoles located significantly downfield compared to the corresponding 1,5-disubstituted isomers. mdpi.com
Other Distinct Chemical Transformations
Beyond the synthesis of carbonates and N-alkylation, the reactivity of this compound extends to other important organic transformations.
Conversion of Alcohols to Alkyl Halides via O-Alkyl Isourea Intermediates
The conversion of alcohols into alkyl halides is a fundamental transformation in organic synthesis, often requiring the activation of the hydroxyl group, which is a poor leaving group. The use of dicyclohexylcarbodiimide (DCC) provides a method for this activation. The alcohol first reacts with DCC to form the corresponding O-alkyl-1,3-dicyclohexylisourea intermediate.
This isourea intermediate effectively activates the alcohol. In a subsequent step, the introduction of a hydrogen halide (HX) leads to the formation of the alkyl halide. The oxygen of the isourea is protonated by the acid, creating an excellent leaving group. The halide anion (X⁻) then acts as a nucleophile, attacking the alkyl group in an Sₙ2 or Sₙ1 fashion, depending on the structure of the alcohol, to yield the final alkyl halide product and dicyclohexylurea. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com
| Alcohol Substrate | Reagents | Intermediate | Product |
|---|---|---|---|
| n-Butanol | 1. DCC; 2. HBr | This compound | 1-Bromobutane |
| Cyclohexanol | 1. DCC; 2. HCl | 2-Cyclohexyl-1,3-dicyclohexylisourea | Chlorocyclohexane |
| tert-Butanol (B103910) | 1. DCC; 2. HI | 2-tert-Butyl-1,3-dicyclohexylisourea | tert-Butyl iodide |
Formation of Carbamates and Secondary Amines
The O-alkylisourea intermediate formed from an alcohol and DCC is also a precursor for the synthesis of carbamates and secondary amines. In the absence of carbon dioxide, the isourea can react further with the alcohol present in the reaction mixture. This pathway leads to the formation of a carbamate and a secondary amine, alongside the expected dicyclohexylurea byproduct. nih.gov This reactivity highlights the role of the isourea as a versatile intermediate capable of participating in different reaction cascades depending on the specific conditions and reagents present. nih.gov
Applications in the Synthesis of Complex Natural Product Derivatives (e.g., Glycyrrhizin)
Glycyrrhizin is a complex triterpenoid saponin glycoside, characterized by a challenging stereochemical structure, including a crucial glycosidic linkage. The formation of this glycosidic bond is a pivotal step in its total synthesis or in the synthesis of its derivatives. O-Alkylisoureas, such as this compound, are known to be effective activating agents for carboxylic acids and can also participate in reactions with alcohols under specific conditions.
Hypothetical Role in Glycosylation:
In the context of glycyrrhizin synthesis, this compound could hypothetically be employed as a promoter in a glycosylation reaction. The synthesis of the disaccharide portion of glycyrrhizin and its subsequent attachment to the aglycone, glycyrrhetinic acid, is a significant synthetic hurdle.
A plausible, though currently undocumented, synthetic strategy could involve the activation of a glycosyl donor, such as a glycosyl phosphate or a hemiacetal, by this compound. This activation would generate a highly reactive intermediate, facilitating nucleophilic attack by a hydroxyl group on the glycyrrhetinic acid acceptor. The bulky dicyclohexyl groups on the isourea would likely influence the stereochemical outcome of the glycosylation, a critical factor in the synthesis of natural products.
Illustrative Research Findings:
To investigate the viability of such a reaction, a series of model studies would be necessary. The table below outlines a hypothetical experimental design to explore the efficacy of this compound in a key glycosylation step for a glycyrrhizin precursor.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (α:β) |
|---|---|---|---|---|---|---|---|
| 1 | Glucuronic Acid Derivative (Protected) | Glycyrrhetinic Acid Derivative (Protected) | This compound | Dichloromethane | -20 | Data Not Available | Data Not Available |
| 2 | Glucuronic Acid Derivative (Protected) | Glycyrrhetinic Acid Derivative (Protected) | This compound | Toluene | 0 | Data Not Available | Data Not Available |
| 3 | Glucuronic Acid Derivative (Protected) | Glycyrrhetinic Acid Derivative (Protected) | DCC/DMAP (Control) | Dichloromethane | -20 | Data Not Available | Data Not Available |
The data from such studies would be crucial in determining the optimal reaction conditions and in assessing the stereoselectivity induced by the chiral environment of the reactants and the bulk of the isourea promoter. While direct experimental evidence for the use of this compound in the synthesis of glycyrrhizin derivatives is currently lacking, its potential as a valuable tool in complex natural product synthesis, particularly in challenging glycosylation reactions, remains an area ripe for exploration.
Spectroscopic and Structural Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Butyl-1,3-dicyclohexylisourea, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the butyl and cyclohexyl groups. The protons of the butyl group would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The cyclohexyl protons would likely appear as a complex series of multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum would be equally informative. The carbon atoms of the butyl group would have characteristic shifts, with the carbon attached to the oxygen atom being the most downfield. The cyclohexyl carbons would also show a set of signals, and the isourea carbon (C=N) would have a distinctive chemical shift in the range of 150-160 ppm. For comparison, the urea (B33335) carbon in the common byproduct, N,N'-dicyclohexylurea, appears around 158 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Butyl CH₃ | ~0.9 | Triplet |
| Butyl CH₂ | ~1.4 | Sextet |
| Butyl CH₂ | ~1.6 | Quintet |
| O-CH₂ | ~3.9 | Triplet |
| Cyclohexyl CH | Multiplet | Multiplet |
| Cyclohexyl CH₂ | Multiplet | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Butyl CH₃ | ~14 |
| Butyl CH₂ | ~19 |
| Butyl CH₂ | ~31 |
| O-CH₂ | ~65 |
| Cyclohexyl CH | ~50-55 |
| Cyclohexyl CH₂ | ~24-34 |
| C=N (Isourea) | ~155 |
Infrared (IR) Spectroscopy for Monitoring Reaction Progress and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of a reaction. In the context of a reaction involving DCC and butanol, the disappearance of the characteristic strong absorption of the carbodiimide (B86325) (N=C=N) group in DCC at approximately 2117 cm⁻¹ would indicate its consumption. wikipedia.orgchemicalbook.com
The formation of this compound would be evidenced by the appearance of a strong C=N stretching vibration in the region of 1650-1670 cm⁻¹. Additionally, the presence of C-O stretching vibrations from the butyl ether linkage would be expected around 1100-1200 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Table 3: Key IR Absorption Frequencies for Reaction Monitoring
| Functional Group | Compound | Wavenumber (cm⁻¹) |
| N=C=N stretch | Dicyclohexylcarbodiimide (B1669883) | ~2117 |
| C=N stretch | This compound | ~1650-1670 |
| C-O stretch | This compound | ~1100-1200 |
| N-H stretch | N,N'-Dicyclohexylurea | ~3300 |
| C=O stretch | N,N'-Dicyclohexylurea | ~1630 |
Mass Spectrometry (MS) for Elucidation of Molecular Structures and Reaction Pathways
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₇H₃₂N₂O), the expected molecular weight is approximately 280.45 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 280.
Key fragmentation pathways would likely involve the loss of the butyl group, the butoxy group, or a cyclohexyl group. The fragmentation of the cyclohexyl rings would also produce a characteristic pattern of peaks. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the mass spectrum of the related compound 1,3-dicyclohexylurea (B42979) shows a molecular ion at m/z 224, corresponding to its molecular weight. chemicalbook.com
Advanced Spectroscopic Techniques for Detailed Mechanistic Insights
While standard NMR, IR, and MS are the workhorses for routine characterization, advanced spectroscopic techniques could provide deeper mechanistic insights into reactions involving this compound. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals, especially for the complex cyclohexyl spin systems.
In cases where the isourea is an intermediate in a subsequent reaction, time-resolved spectroscopy could be employed to study its formation and consumption kinetics. Furthermore, should the compound be isolated in crystalline form, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure, confirming connectivity and stereochemical relationships within the molecule.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics and Kinetic Barriers
DFT calculations are instrumental in determining the thermodynamics and kinetics of chemical reactions. For reactions involving isourea derivatives, DFT can be employed to calculate the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction feasibility and rates.
In the context of O-alkylisourea-mediated reactions, such as esterification, DFT calculations can elucidate the energy profile of the reaction pathway. The reaction of an alcohol with a carbodiimide (B86325), like dicyclohexylcarbodiimide (B1669883) (DCC), forms an O-alkylisourea intermediate. This intermediate is then attacked by a nucleophile, such as a carboxylate, to form the final product and dicyclohexylurea (DCU).
While specific energetic data for 2-Butyl-1,3-dicyclohexylisourea is not published, DFT studies on similar urea (B33335) derivatives reacting with other molecules have been performed. For example, a comparative theoretical study on the interaction of urea and thiourea (B124793) with maleimide (B117702) utilized DFT calculations to map out the energetic diagrams of the reaction mechanisms. These studies provide a framework for how the energetics of this compound reactions could be computationally investigated.
Table 1: Illustrative Energetic Data from DFT Calculations for a Generic O-Alkylisourea Reaction
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| 1 | Reactants (Alcohol + Carbodiimide) | 0 | - |
| 2 | Transition State 1 | +20 | 20 |
| 3 | O-Alkylisourea Intermediate | +5 | - |
| 4 | Transition State 2 | +15 | 10 |
| 5 | Products (Ester + Urea) | -10 | - |
*Note: This table is illustrative and does not represent actual calculated
Advanced Topics and Future Research Directions
Development of Novel O-Alkyl Isourea Reagents with Tunable Reactivity
The reactivity of O-alkyl isoureas is primarily dictated by the nature of the alkyl group and the substituents on the urea (B33335) nitrogen atoms. While 2-Butyl-1,3-dicyclohexylisourea offers a specific level of reactivity, the development of a library of analogous reagents with tunable properties would be a significant advancement.
Research Focus:
Steric and Electronic Effects: Future research could focus on systematically modifying the N-substituents (e.g., replacing cyclohexyl with smaller or more electron-withdrawing groups) to fine-tune the reactivity of the isourea. This would allow for the optimization of the reagent for specific substrates, from simple primary alcohols to sterically hindered tertiary alcohols.
Polymer-Supported Reagents: The synthesis of polymer-supported O-alkyl isoureas has been demonstrated for methyl, benzyl (B1604629), and allyl esters. researchgate.net This approach simplifies product purification, as the urea byproduct is attached to the solid support and can be removed by simple filtration. researchgate.netnih.gov Developing a polymer-supported version of this compound would be a valuable addition to the synthetic chemist's toolbox, particularly for automated and high-throughput synthesis. nih.gov
Fluorinated Analogs: The introduction of fluorine atoms into the alkyl or N-cyclohexyl groups could significantly alter the reagent's electronic properties, potentially leading to enhanced reactivity or novel reaction pathways.
Table 1: Proposed Novel O-Alkyl Isourea Reagents and Their Potential Advantages
| Reagent Name | Structural Modification | Potential Advantage |
| 2-Butyl-1,3-diisopropylisourea | Replacement of cyclohexyl with isopropyl groups | Increased solubility in a wider range of organic solvents. |
| 2-Butyl-1,3-bis(4-fluorophenyl)isourea | Introduction of electron-withdrawing aryl groups | Enhanced leaving group ability of the urea portion, potentially accelerating reactions. |
| Polymer-supported this compound | Attachment to a solid polymer support | Simplified product purification and potential for use in flow chemistry systems. researchgate.netnih.gov |
Strategies for Enantioselective and Diastereoselective Transformations
The demand for enantiomerically pure compounds is a major driver in modern pharmaceutical and agrochemical research. While O-alkyl isoureas are known to facilitate esterification with inversion of configuration, the development of more sophisticated stereoselective transformations is a key area for future research. nih.gov
Key Strategies:
Chiral Auxiliaries: One approach involves the use of chiral alcohols to generate chiral O-alkyl isoureas. These reagents could then be used to resolve racemic carboxylic acids or to induce diastereoselectivity in reactions with prochiral substrates.
Asymmetric Catalysis: A more elegant and atom-economical approach would be the development of catalytic enantioselective methods. This could involve the use of a chiral catalyst, such as a Lewis acid or an organocatalyst, to control the stereochemical outcome of the reaction between an achiral O-alkyl isourea and a carboxylic acid. youtube.comyoutube.com Proline-catalyzed aldol (B89426) reactions, for instance, have demonstrated the power of small organic molecules to induce high levels of enantioselectivity. youtube.com
Table 2: Potential Stereoselective Applications of this compound
| Transformation | Approach | Desired Outcome |
| Kinetic Resolution of Racemic Carboxylic Acids | Reaction with a sub-stoichiometric amount of a chiral O-alkyl isourea | Selective esterification of one enantiomer of the carboxylic acid. |
| Desymmetrization of Meso Di-acids | Reaction with this compound in the presence of a chiral catalyst | Enantioselective mono-esterification to yield a chiral product. |
| Diastereoselective Esterification | Reaction with a chiral carboxylic acid containing a stereocenter adjacent to the carboxyl group | High diastereoselectivity, potentially controlled by the steric bulk of the dicyclohexyl groups. |
Integration into Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The integration of O-alkyl isourea chemistry into continuous flow systems is a promising area for future development.
Implementation Strategies:
Packed-Bed Reactors: Polymer-supported O-alkyl isoureas are particularly well-suited for use in packed-bed reactors. nih.gov A solution of the carboxylic acid could be continuously passed through a column containing the immobilized reagent, with the ester product eluting from the reactor and the urea byproduct remaining bound to the support.
In-Situ Generation: Flow systems could be designed for the in-situ generation of this compound from N,N'-dicyclohexylcarbodiimide (DCC) and butanol, followed by an immediate reaction with a carboxylic acid in a subsequent reactor coil. This would avoid the need to isolate the often-unstable isourea intermediate. redalyc.org
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process. researchgate.net For example, the synthesis of a complex ester could be achieved by generating the O-alkyl isourea in the first stage, followed by the esterification reaction, and then a subsequent transformation of the ester product, all within a closed-loop flow system.
Exploration of New Catalytic Cycles Involving O-Alkyl Isourea Derivatives
While O-alkyl isoureas are typically used as stoichiometric reagents, their potential as intermediates in catalytic cycles is an intriguing area for future exploration.
Potential Catalytic Cycles:
Lewis Acid Catalysis: A Lewis acid could potentially coordinate to the oxygen atom of the isourea, activating it towards nucleophilic attack. If the resulting N,N'-dicyclohexylurea could be efficiently recycled back to the carbodiimide (B86325) precursor, a catalytic cycle for esterification could be envisioned.
Transition Metal Catalysis: Rhodium-catalyzed tandem reactions of isocyanides with azides and oxygen nucleophiles have been shown to produce N-sulfonyl/acylisoureas. organic-chemistry.org This suggests the possibility of developing transition metal-catalyzed processes where an O-alkyl isourea is generated and consumed in a catalytic fashion.
Photoredox Catalysis: The use of visible light photoredox catalysis has revolutionized organic synthesis. It is conceivable that a photoredox cycle could be designed to generate a reactive intermediate from an O-alkyl isourea, which could then engage in novel chemical transformations.
Q & A
Q. What steps are critical for ensuring ethical data presentation and avoiding selective reporting?
- Methodological Answer : Adhere to the International Baccalaureate’s Extended Essay guidelines:
- Present raw data in tables/appendixes, highlighting outliers and statistical significance.
- Justify exclusions of anomalous data points with rigorous criteria (e.g., Grubbs’ test) .
- Cite all prior work influencing the research trajectory, even if results conflict with current findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
